12-Oxotridecanoic acid 12-Oxotridecanoic acid 12-keto tridecanoic acid is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 2345-12-2
VCID: VC3903215
InChI: InChI=1S/C13H24O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h2-11H2,1H3,(H,15,16)
SMILES: CC(=O)CCCCCCCCCCC(=O)O
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol

12-Oxotridecanoic acid

CAS No.: 2345-12-2

Cat. No.: VC3903215

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

12-Oxotridecanoic acid - 2345-12-2

Specification

CAS No. 2345-12-2
Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
IUPAC Name 12-oxotridecanoic acid
Standard InChI InChI=1S/C13H24O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h2-11H2,1H3,(H,15,16)
Standard InChI Key NRVDTUOVKXZNCW-UHFFFAOYSA-N
SMILES CC(=O)CCCCCCCCCCC(=O)O
Canonical SMILES CC(=O)CCCCCCCCCCC(=O)O

Introduction

Chemical Structure and Nomenclature

12-Oxotridecanoic acid is structurally defined by a 13-carbon chain with a carboxylic acid group at the terminal end and a ketone group at the ω-2 position (12th carbon). Its systematic name is 12-oxo-tridecanoic acid, and it is also referred to as 12-keto tridecanoic acid in literature . Key identifiers include:

  • Molecular formula: C₁₃H₂₄O₃

  • Molecular weight: 228.33 g/mol

  • IUPAC name: 12-oxo-tridecanoic acid

  • CAS number: 2345-12-2

The compound’s structure is distinct from other oxo fatty acids, such as 6-oxotridecanoic acid (C₁₃H₂₄O₃) and 12-oxooctadecanoic acid (C₁₈H₃₄O₃), which differ in chain length and ketone positioning .

Synthesis and Preparation

Chemical Synthesis

12-Oxotridecanoic acid is typically synthesized via oxidation of tridecanoic acid derivatives. Common methods include:

  • Oxidation of 12-Methyltridecanoic Acid:

    • Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

    • Mechanism: The methyl group at the 12th position undergoes oxidation to form a ketone, yielding 12-oxotridecanoic acid.

    • Yield: Moderate, with optimization required for industrial-scale production.

  • Multi-Step Organic Reactions:

    • Lactone Intermediate Approach: As described in synthetic routes for related compounds (e.g., 12-oxo-phytodienoic acid), lactones can be converted via Wittig reactions or esterification to introduce the keto group .

Biological Activities and Research Findings

Role in Lipid Metabolism

12-Oxotridecanoic acid is structurally similar to oxylipins, a class of oxygenated fatty acids involved in plant defense and inflammation regulation. Key findings include:

  • Inflammation Modulation: Oxylipins like 12-oxophytodienoic acid (12-oxo-PDA) activate signaling pathways that induce antimicrobial responses in plants .

  • Antimicrobial Properties: Medium-chain oxo fatty acids disrupt microbial membranes, particularly in Gram-positive bacteria, by interfering with lipid bilayer integrity .

Comparative Analysis with Other Oxo Fatty Acids

CompoundMolecular FormulaMolecular WeightBiological Role
12-Oxotridecanoic acidC₁₃H₂₄O₃228.33 g/molLipid metabolism, antimicrobial activity
12-Oxooctadecanoic acidC₁₈H₃₄O₃298.46 g/molPlant hormone precursor, signaling
6-Oxotridecanoic acidC₁₃H₂₄O₃228.33 g/molOxidative stress response
12-Oxododecanoic acidC₁₂H₂₂O₃214.30 g/molAldehyde acid, metabolic intermediate

Data compiled from .

Applications in Research and Industry

Building Block for Organic Synthesis

12-Oxotridecanoic acid serves as a precursor for synthesizing complex molecules, including:

  • Specialty Chemicals: Esterification reactions with alcohols (e.g., methanol, ethanol) under acidic conditions yield bioactive esters.

  • Polymer Synthesis: Incorporation into polyamide or polyester chains for materials with tailored thermal and mechanical properties .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Oxidation reactions often require harsh conditions, leading to side products and reduced efficiency .

  • Stability Issues: The keto group may undergo further oxidation or reduction, necessitating protective strategies during synthesis.

Research Gaps

  • Biosynthetic Pathways: Limited studies exist on de novo biosynthesis of 12-oxotridecanoic acid in plants or microbes.

  • Pharmacological Potential: Direct evidence for therapeutic applications (e.g., anti-inflammatory agents) remains scarce.

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